molecular formula C5H8N4OS B7881619 5-amino-1-methyl-2-sulfanylimidazole-4-carboxamide

5-amino-1-methyl-2-sulfanylimidazole-4-carboxamide

Cat. No.: B7881619
M. Wt: 172.21 g/mol
InChI Key: MPKNJHKYEJNMND-UHFFFAOYSA-N
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Description

5-amino-1-methyl-2-sulfanylimidazole-4-carboxamide is a unique chemical compound with various applications in scientific research and industry

Preparation Methods

The synthesis of 5-amino-1-methyl-2-sulfanylimidazole-4-carboxamide involves specific synthetic routes and reaction conditions. The preparation methods include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions for the synthesis of this compound typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This may include the use of large-scale reactors and continuous flow systems to optimize production efficiency.

Chemical Reactions Analysis

5-amino-1-methyl-2-sulfanylimidazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.

    Reduction: Reduction reactions of this compound involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the specific reaction being carried out.

    Major Products: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs of this compound.

Scientific Research Applications

5-amino-1-methyl-2-sulfanylimidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a reference standard in analytical chemistry.

    Biology: In biological research, this compound is used to study its effects on biological systems and to investigate its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential medicinal properties, including its use in drug development and pharmacological studies.

    Industry: this compound is used in various industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-2-sulfanylimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.

Properties

IUPAC Name

5-amino-1-methyl-2-sulfanylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-9-3(6)2(4(7)10)8-5(9)11/h6H2,1H3,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKNJHKYEJNMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1S)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(N=C1S)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.